N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide
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Overview
Description
N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide: is a chemical compound with the molecular formula C10H12N2O6S2 and a molecular weight of 320.34 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a benzene ring substituted with disulfonamide groups and an oxolanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-oxooxolan-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic compounds .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The oxolanone moiety and disulfonamide groups play a crucial role in these interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide (CAS 1258701-14-2): This compound has a similar structure but differs in the stereochemistry of the oxolanone moiety.
N1-(2-oxooxolan-3-yl)benzene-1,3-disulfonamide: This compound has the disulfonamide groups positioned differently on the benzene ring.
Uniqueness: N1-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide is unique due to its specific substitution pattern and the presence of both oxolanone and disulfonamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-N-(2-oxooxolan-3-yl)benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S2/c11-19(14,15)7-1-3-8(4-2-7)20(16,17)12-9-5-6-18-10(9)13/h1-4,9,12H,5-6H2,(H2,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORRRCOEYVDOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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